N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(13-22-10-9-16-3-1-2-4-18(16)22)21-12-14-5-8-17(20-11-14)15-6-7-15/h1-5,8-11,15H,6-7,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHUSNWTXWDKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure combines a cyclopropyl-pyridine moiety with an indole acetamide, which may contribute to its biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H16N2
- Molecular Weight : 240.31 g/mol
- CAS Number : 2310124-37-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases, particularly those involved in cell cycle regulation and apoptosis pathways.
Proposed Mechanisms:
- Inhibition of Kinases : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- Induction of Apoptosis : By modulating signaling pathways, it may promote programmed cell death in cancer cells.
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound on A549 lung cancer cells, it was found that the compound significantly inhibited cell growth at concentrations above 20 µM. The mechanism was linked to the downregulation of CDK4 and CDK6, leading to cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in RAW264.7 macrophages. At concentrations as low as 5 µM, it reduced the secretion of TNF-alpha by over 50%, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, a comparison with similar compounds is essential:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Flavopiridol | CDK inhibitor | Anticancer |
| Roscovitine | CDK inhibitor | Anticancer |
| N-(4-hydroxyphenyl)acetamide | Anti-inflammatory | Pain relief |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties, based on the evidence:
Key Comparative Insights
Substituent Effects on Bioactivity :
- Aromatic vs. Aliphatic Substituents : The phenyl group in Compound 1 shows moderate α-amylase inhibition, while the 4-octyloxyphenyl group in Compound 12 enhances lipophilicity and enzyme-binding affinity, resulting in lower IC₅₀ values. The cyclopropyl-pyridine group in the target compound may similarly improve metabolic stability and target engagement compared to phenyl analogs.
- Electron-Withdrawing Groups : The 2-chlorophenyl substituent in Compound 3a significantly boosts antioxidant activity due to enhanced radical scavenging via halogen-mediated electron delocalization. This suggests that the cyclopropyl group (a weak electron-withdrawing moiety) in the target compound may moderately influence redox properties.
Synthetic Complexity :
Physicochemical Properties :
- Lipophilicity : The octyloxy group in Compound 12 increases logP, improving membrane permeability. The cyclopropyl-pyridine group in the target compound may offer a balance between hydrophobicity and solubility, akin to benzothiazole-containing analogs .
- Crystallinity : Structural analogs like N-(1-phenylethyl)-2-(1H-indol-3-yl)acetamide exhibit defined crystal structures, suggesting that the target compound’s cyclopropyl-pyridine group could influence packing efficiency and crystallinity.
Q & A
Q. What are the recommended synthetic routes for N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide?
A common approach involves condensation reactions between functionalized indole and pyridine intermediates. For example:
- Step 1 : Synthesize the indole core (e.g., 1H-indole-3-carbaldehyde oxime via refluxing indole derivatives with hydroxylamine in ethanol ).
- Step 2 : Prepare the pyridine-containing fragment (6-cyclopropylpyridin-3-yl)methylamine via cyclopropanation of pyridine derivatives.
- Step 3 : Couple the indole and pyridine moieties using a chloroacetamide linker (e.g., 2-chloroacetamide derivatives in DMF with potassium carbonate, refluxed at 80°C) .
Key Considerations : Optimize reaction time, solvent polarity, and stoichiometry to improve yield.
Q. Which spectroscopic techniques are critical for structural validation?
- FT-IR : Confirm functional groups (e.g., amide C=O stretch at ~1700–1760 cm⁻¹, indole N-H at ~3300–3369 cm⁻¹) .
- 1H-NMR : Assign protons (e.g., δ 4.39–4.92 ppm for CH₂-H in the acetamide linker, δ 6.98–7.90 ppm for aromatic indole protons) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., molecular ion peak matching theoretical mass) .
- X-ray Crystallography : Resolve 3D geometry (e.g., bond angles/lengths using SHELX software ).
Q. How is the antioxidant activity of this compound assessed?
- FRAP Assay : Measures ferric-reducing power by monitoring absorbance at 593 nm after reacting with Fe³⁺-TPTZ .
- DPPH Radical Scavenging : Quantifies free radical inhibition via absorbance decay at 517 nm .
- Standard Protocols : Use ascorbic acid or Trolox as positive controls. Test at concentrations of 50–100 µg/mL in DMSO/methanol .
Advanced Research Questions
Q. How can computational methods enhance experimental design for structure-activity relationship (SAR) studies?
- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes/receptors) using software like AutoDock .
- DFT Calculations : Optimize geometry (B3LYP/6-311++G(d,p) basis set) and compare with crystallographic data to validate electronic properties .
- Example : Substituent effects (e.g., halogen position on phenyl rings) can be modeled to prioritize synthetic targets .
Q. How should researchers address contradictions in antioxidant activity data?
- Source Analysis : Compare assay conditions (e.g., solvent polarity in DPPH may alter radical accessibility ).
- Structural Variants : Test derivatives with substituents at ortho/meta/para positions (e.g., halogenated analogs show varied activity ).
- Statistical Validation : Use ANOVA to assess significance across replicates.
Q. What strategies optimize the compound’s pharmacokinetic properties?
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., halogens) to reduce CYP450-mediated oxidation .
- Solubility Enhancement : Modify polar groups (e.g., hydroxyl or methoxy substituents) while retaining amide pharmacophore .
- In Silico ADME : Predict logP, bioavailability, and blood-brain barrier permeability with tools like SwissADME .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
